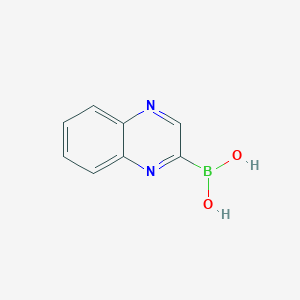

Quinoxalin-2-ylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

quinoxalin-2-ylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BN2O2/c12-9(13)8-5-10-6-3-1-2-4-7(6)11-8/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZAMRPPXVOZTJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=NC2=CC=CC=C2N=C1)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80668622 | |

| Record name | Quinoxalin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499769-90-3 | |

| Record name | B-2-Quinoxalinylboronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=499769-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinoxalin-2-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80668622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Value of the Quinoxaline Scaffold

An In-depth Technical Guide to the Chemical Properties and Applications of Quinoxalin-2-ylboronic Acid

This guide provides an in-depth exploration of this compound, a heterocyclic building block of significant interest in contemporary chemical research and development. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into the compound's properties, reactivity, and strategic applications.

The quinoxaline motif, a fusion of benzene and pyrazine rings, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] The introduction of a boronic acid moiety at the 2-position transforms the quinoxaline core into a versatile synthetic intermediate, primarily for carbon-carbon bond formation through transition metal-catalyzed cross-coupling reactions.[4] This guide elucidates the key chemical characteristics that underpin the utility of this compound in the synthesis of complex, high-value molecules.

Core Physicochemical Properties

Understanding the fundamental properties of this compound is critical for its effective handling, reaction optimization, and interpretation of experimental outcomes.

Structural and General Data

This compound is a stable, solid compound under standard laboratory conditions. Its core structure consists of the planar quinoxaline ring system with a boronic acid group (-B(OH)₂) attached to the C2 position.

| Property | Value | Source |

| IUPAC Name | (Quinoxalin-2-yl)boronic acid | [5] |

| CAS Number | 499769-90-3 | [5] |

| Molecular Formula | C₈H₇BN₂O₂ | [5] |

| Molecular Weight | 173.97 g/mol | [5][6] |

| Physical Form | Solid | [7][8] |

| Storage | Recommended storage under inert atmosphere, often at -20°C for long-term stability. | [7][8] |

Solubility and Stability Profile

Like many boronic acids, the solubility of this compound is moderate in polar aprotic solvents such as THF, dioxane, and DMF, and it exhibits limited solubility in water and nonpolar hydrocarbon solvents.

Causality Behind Stability: The stability of boronic acids is a critical consideration. A significant challenge in their application, particularly in biological contexts, is oxidative instability.[9] The C-B bond can be susceptible to oxidation, leading to protodeboronation (replacement of the boronic acid group with a hydrogen atom). The electron-deficient nature of the pyrazine ring in the quinoxaline scaffold can influence the electrophilicity of the boron atom and the stability of the C-B bond. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is a prudent measure to minimize oxidative degradation over time.[7]

Acidity (pKa)

The boronic acid functional group is a Lewis acid, capable of accepting a hydroxide ion to form a tetrahedral boronate species. This equilibrium is pH-dependent. While specific experimental pKa data for this compound is not widely published, the pKa of arylboronic acids typically falls in the range of 8-10.[10][11] The presence of the nitrogen-containing quinoxaline ring system may influence this value. Knowledge of the pKa is crucial for optimizing reactions, particularly the Suzuki-Miyaura coupling, where the formation of the boronate is a key step in the catalytic cycle.[12]

Synthesis of this compound

The synthesis of quinoxaline derivatives is well-established, commonly involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[13] A common strategy to prepare the target boronic acid involves a two-step process starting from a halogenated precursor.

Caption: Proposed synthesis workflow for this compound.

Expertise & Causality: This pathway is strategically advantageous. The Miyaura borylation is a robust and high-yielding reaction for converting aryl halides to boronic esters. The pinacol ester intermediate is often more stable, less polar, and easier to purify via chromatography than the final boronic acid. The final deprotection via hydrolysis is typically a clean and efficient transformation.

Core Reactivity: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its role as a coupling partner in the Suzuki-Miyaura reaction.[12][14] This palladium-catalyzed process is one of the most powerful and widely used methods for forming C(sp²)-C(sp²) bonds in modern organic synthesis.[4]

The Catalytic Cycle

The reaction proceeds through a well-defined catalytic cycle involving a palladium(0) catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Mechanism Explained:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) intermediate.

-

Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base to form a more nucleophilic boronate salt, transfers its organic group (the quinoxalinyl moiety) to the palladium center, displacing the halide. This is often the rate-determining step.

-

Reductive Elimination: The two organic groups on the palladium center (R¹ and R²) couple and are eliminated from the metal, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[12][15]

Experimental Protocol: A Self-Validating System

This protocol describes a representative Suzuki-Miyaura coupling. The choice of base, solvent, and ligand is crucial for success and must be optimized for specific substrates.

Objective: To synthesize 2-phenylquinoxaline from this compound and bromobenzene.

Materials:

-

This compound (1.0 eq)

-

Bromobenzene (1.1 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

SPhos (buchwald ligand, 0.04 eq)

-

Cesium fluoride (CsF, 2.0 eq)

-

Anhydrous isopropanol

Protocol:

-

Inert Atmosphere Setup: To a flame-dried Schlenk flask, add this compound, cesium fluoride, Pd(OAc)₂, and SPhos.

-

Purging: Seal the flask and purge with dry argon or nitrogen for 10-15 minutes. This is a critical step to prevent oxidation of the Pd(0) catalyst, which is formed in situ.

-

Reagent Addition: Under a positive pressure of inert gas, add anhydrous isopropanol followed by bromobenzene via syringe.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. The aqueous washes remove the inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

Trustworthiness through Design: This protocol is self-validating. The use of a pre-catalyst (Pd(OAc)₂) with a specific phosphine ligand (SPhos) creates a well-defined, highly active catalytic system.[16] Cesium fluoride is a milder base that is particularly effective in minimizing protodeboronation of heteroaryl boronic acids.[16] Monitoring by TLC/LC-MS provides real-time validation of the reaction's progress.

Applications in Drug Discovery and Materials Science

This compound is not merely a synthetic tool; it is a gateway to novel molecular architectures with significant functional potential.

-

Medicinal Chemistry: It serves as a key building block for synthesizing complex quinoxaline derivatives as inhibitors for various enzymes, such as kinases and proteases, which are important targets in oncology.[17][18] The ability to rapidly generate libraries of substituted quinoxalines via Suzuki coupling allows for efficient exploration of structure-activity relationships (SAR).[4]

-

Materials Science: The rigid, planar, and electron-deficient nature of the quinoxaline ring makes it an attractive component for organic light-emitting diodes (OLEDs), fluorescent materials, and organic sensitizers for solar cells.[19] this compound provides a direct route to incorporate this scaffold into larger π-conjugated systems.

Expected Spectroscopic Signatures

For structure verification, the following spectroscopic characteristics are expected.

-

¹H NMR: Signals in the aromatic region (typically δ 7.5-9.0 ppm) corresponding to the protons on the quinoxaline ring. A broad singlet for the -B(OH)₂ protons, which is exchangeable with D₂O.

-

¹³C NMR: Resonances for the eight carbon atoms of the quinoxaline ring. The carbon atom attached to boron (C2) will appear at a characteristic chemical shift, often broadened due to quadrupolar relaxation of the boron nucleus.

-

IR Spectroscopy: Characteristic bands for aromatic C-H stretching (~3050 cm⁻¹), C=C and C=N stretching in the aromatic region (1500-1650 cm⁻¹), and a broad O-H stretch (~3200-3400 cm⁻¹) from the boronic acid group.[20][21]

-

Mass Spectrometry (MS): The molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ should be observable, corresponding to the calculated molecular weight.[21]

Conclusion and Future Outlook

This compound stands as a powerful and versatile reagent in modern organic synthesis. Its value is intrinsically linked to the biological and material relevance of the quinoxaline scaffold and the synthetic power of the Suzuki-Miyaura cross-coupling reaction. As the demand for novel, complex heterocyclic compounds continues to grow in both pharmaceutical and materials research, the strategic importance of well-characterized building blocks like this compound is set to increase, paving the way for future innovations.

References

-

Matrix Fine Chemicals. (QUINOXALIN-2-YL)BORONIC ACID. [Link]

-

PubChem. Quinoxalin-5-ylboronic acid. National Center for Biotechnology Information. [Link]

-

ResearchGate. synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. [Link]

-

National Institutes of Health (NIH). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. [Link]

-

ResearchGate. Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. [Link]

-

Royal Society of Chemistry. Recent advances in the synthesis and reactivity of quinoxaline. Organic Chemistry Frontiers. [Link]

-

PubMed. Quinoxaline, its derivatives and applications: A State of the Art review. National Center for Biotechnology Information. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ResearchGate. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities | Request PDF. [Link]

-

Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Royal Society of Chemistry. Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science. [Link]

-

MDPI. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

-

IntechOpen. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. [Link]

-

Royal Society of Chemistry. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. [Link]

-

ResearchGate. Visible-light-induced Decarboxylative Acylation of Quinoxalin-2(1H)-ones with α-Oxo Carboxylic Acids under Metal-, Strong Oxidant- and External Photocatalyst-Free Conditions. [Link]

-

PubMed. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. National Center for Biotechnology Information. [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. [Link]

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules. [Link]

-

PubMed. Boronic acid with high oxidative stability and utility in biological contexts. National Center for Biotechnology Information. [Link]

-

MDPI. Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. [Link]

-

ResearchGate. Reactivity of boronic acids: past and present. [Link]

-

University of California, Irvine. Problems from Previous Years' Exams - Organic Spectroscopy. [Link]

-

University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

-

ResearchGate. Selected boronic acids and their pKa values. [Link]

-

MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. [Link]

-

YouTube. Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. [Link]

-

University of Colorado Boulder. Spectroscopy Problems - Organic Chemistry. [Link]

-

Chemistry LibreTexts. E5: Acid Dissociation Constants of Organics. [Link]

-

OWL, Cengage. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o C. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. matrix-fine-chemicals.com [matrix-fine-chemicals.com]

- 6. Quinoxalin-5-ylboronic acid | C8H7BN2O2 | CID 53630354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinolin-2-ylboronic acid | 745784-12-7 [sigmaaldrich.com]

- 8. Quinoxalin-6-ylboronic acid | 852432-98-5 [sigmaaldrich.com]

- 9. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 14. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 15. youtube.com [youtube.com]

- 16. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 17. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades [mdpi.com]

- 19. Recent advances in the synthesis and reactivity of quinoxaline - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 21. orgchemboulder.com [orgchemboulder.com]

Navigating the Synthetic Landscape of Quinoxaline Boronic Acids: A Technical Guide for Researchers

For chemists at the forefront of pharmaceutical research and materials science, the quinoxaline scaffold represents a privileged heterocyclic motif, integral to a multitude of biologically active compounds and functional materials.[1] The strategic introduction of a boronic acid moiety onto this framework unlocks a versatile toolkit for synthetic diversification, primarily through the powerful Suzuki-Miyaura cross-coupling reaction.[2] This technical guide provides an in-depth exploration of quinoxaline boronic acids, with a particular focus on their synthesis, characterization, and application in modern organic chemistry.

While specific isomers of quinoxaline boronic acid are commercially available, such as quinoxalin-5-ylboronic acid (CAS No. 1310707-17-5) and quinoxalin-6-ylboronic acid (CAS No. 852432-98-5), it is noteworthy that a dedicated CAS number for quinoxalin-2-ylboronic acid is not readily found in major chemical databases.[3] This may suggest its relative instability or less common utilization compared to its isomers. This guide will, therefore, present general principles and methodologies applicable to the synthesis and handling of this class of compounds, using available data for its isomers as illustrative examples.

Key Physicochemical Properties

The properties of quinoxaline boronic acids are dictated by the interplay of the electron-withdrawing quinoxaline core and the versatile boronic acid functional group. A summary of the key properties for a representative isomer, quinoxalin-6-ylboronic acid, is presented below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BN₂O₂ | [3] |

| Molecular Weight | 173.97 g/mol | [3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥98% | [3] |

| Storage Temperature | -20°C | [3] |

Synthesis and Mechanistic Considerations

The synthesis of quinoxaline boronic acids can be approached through several strategic disconnections. A prevalent method involves the borylation of a halogenated quinoxaline precursor. The choice of borylating agent and catalyst is critical for achieving high yields and regioselectivity.

A general workflow for the synthesis of a quinoxaline boronic acid, such as the 6-isomer, is depicted below. This typically involves a palladium-catalyzed cross-coupling reaction between a bromoquinoxaline and a boron-containing reagent like bis(pinacolato)diboron (B₂pin₂).

Figure 1. A generalized synthetic workflow for the preparation of quinoxaline boronic acids via a Miyaura borylation reaction, followed by hydrolysis of the intermediate pinacol ester.

Detailed Experimental Protocol: Synthesis of Quinoxalin-6-ylboronic Acid Pinacol Ester

The following protocol is a representative example of a Miyaura borylation reaction.

Materials:

-

6-Bromoquinoxaline

-

Bis(pinacolato)diboron (B₂pin₂)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 6-bromoquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

-

Add anhydrous 1,4-dioxane to the flask.

-

Heat the reaction mixture at 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the quinoxaline-6-ylboronic acid pinacol ester.

The subsequent hydrolysis of the pinacol ester to the corresponding boronic acid is typically achieved by treatment with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol that can be easily removed.

Applications in Suzuki-Miyaura Cross-Coupling

Quinoxaline boronic acids are invaluable building blocks in Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds between the quinoxaline core and various aryl or heteroaryl partners.[4] This reaction is a cornerstone of modern drug discovery and materials science.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium catalyst.

Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction, illustrating the key steps of oxidative addition, transmetalation, and reductive elimination.

Representative Protocol for Suzuki-Miyaura Coupling

Materials:

-

Quinoxaline boronic acid (e.g., quinoxalin-6-ylboronic acid)

-

Aryl halide (e.g., 4-bromotoluene)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

-

Base (e.g., aqueous sodium carbonate solution)

-

Solvent (e.g., toluene or a mixture of DME and water)

Procedure:

-

In a reaction vessel, combine the quinoxaline boronic acid (1.2 eq), aryl halide (1.0 eq), and palladium catalyst (0.02-0.05 eq).

-

Add the solvent, followed by the aqueous base.

-

Heat the mixture under an inert atmosphere to reflux for the required time, monitoring by TLC or LC-MS.

-

After cooling, perform a standard aqueous workup, extracting the product with an organic solvent.

-

Dry, concentrate, and purify the product by chromatography or recrystallization.

The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a vast library of substituted quinoxalines, which are of significant interest in medicinal chemistry due to their diverse biological activities, including as anticancer and antimicrobial agents.[5][6]

Safety and Handling

Boronic acids and their derivatives require careful handling in a laboratory setting. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood. In case of contact with skin or eyes, flush immediately with copious amounts of water. For detailed safety information, always consult the Safety Data Sheet (SDS) for the specific reagent being used.

Conclusion

Quinoxaline boronic acids are powerful synthetic intermediates that provide a gateway to a wide array of functionalized quinoxaline derivatives. A thorough understanding of their synthesis, properties, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, is essential for researchers in drug discovery and materials science. While the specific properties of this compound remain to be fully elucidated in publicly accessible databases, the principles outlined in this guide provide a solid foundation for its synthesis and application, leveraging the knowledge gained from its more well-characterized isomers.

References

- AK Scientific, Inc.

-

Quinoxalin-5-ylboronic acid | C8H7BN2O2 | CID 53630354 - PubChem. (URL: [Link])

- Fisher Scientific.

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives - ResearchGate. (URL: [Link])

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - NIH. (URL: [Link])

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (URL: not available)

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

-

Quinoxalinone as a Privileged Platform in Drug Development - PubMed. (URL: [Link])

-

2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 - PubChem. (URL: [Link])

-

Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (URL: [Link])

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts. (URL: [Link])

-

Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - MDPI. (URL: [Link])

-

gamma-Terpineol Acetate - CAS - 10235-63-9 - Axios Research. (URL: [Link])

-

Quinoxalinone as a Privileged Platform in Drug Development | Request PDF - ResearchGate. (URL: [Link])

-

Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides - MDPI. (URL: [Link])

-

Discovery of the Aminated Quinoxalines as Potential Active Molecules | Bentham Science. (URL: [Link])

Sources

- 1. 2,3-Dihydroxyquinoxaline | C8H6N2O2 | CID 27491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Quinoxalin-5-ylboronic acid | C8H7BN2O2 | CID 53630354 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. hpc-standards.com [hpc-standards.com]

- 5. Quinoxalin-5-ylboronic acid pinacol ester | 2088965-44-8 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Quinoxalin-2-ylboronic Acid: A Strategic Building Block in Medicinal Chemistry and Beyond

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoxalin-2-ylboronic acid and its derivatives have emerged as pivotal intermediates in contemporary organic synthesis, particularly within the realm of medicinal chemistry. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a recognized "privileged structure," frequently found in a multitude of biologically active compounds.[1][2] The introduction of a boronic acid moiety at the 2-position of this heterocyclic system unlocks a versatile toolkit for the construction of complex molecular architectures, most notably through the robust and highly efficient Suzuki-Miyaura cross-coupling reaction.[3][4][5] This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, characterization, and key applications, with a particular focus on its role in the development of novel therapeutic agents, such as kinase inhibitors.

Introduction to this compound: Properties and Significance

Quinoxaline derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial interest due to their diverse pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2] The strategic incorporation of a boronic acid group onto the quinoxaline core profoundly enhances its synthetic utility, positioning it as a coveted building block for the synthesis of novel compounds with therapeutic potential.

Key Molecular Properties:

| Property | Value | Source |

| Molecular Formula | C8H7BN2O2 | |

| Molecular Weight | 173.97 g/mol | |

| Appearance | Typically a solid | N/A |

| Solubility | Soluble in many organic solvents | N/A |

The true value of this compound lies in its ability to serve as a versatile precursor in carbon-carbon bond-forming reactions, enabling the facile introduction of the quinoxaline motif into a wide array of molecular scaffolds.

Synthesis and Characterization

The synthesis of this compound is a critical first step for its utilization in further synthetic endeavors. While various methods for the synthesis of quinoxaline derivatives exist, the preparation of the 2-boronic acid derivative often involves a multi-step sequence. A common and effective strategy involves the synthesis of a stable precursor, the pinacol ester of this compound, which can then be hydrolyzed to the desired boronic acid.

Synthesis of 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

A prevalent method for the synthesis of aryl and heteroaryl boronic esters is the Miyaura borylation reaction. This palladium-catalyzed reaction typically involves the coupling of a halide with a boron-containing reagent like bis(pinacolato)diboron (B2pin2).

Illustrative Synthetic Workflow:

Caption: General workflow for the synthesis of the pinacol ester of this compound.

Detailed Experimental Protocol (Hypothetical, based on standard Miyaura borylation procedures):

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-chloroquinoxaline (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

-

Add a palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.03 eq).

-

Add anhydrous dioxane as the solvent.

-

Heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated period (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline.

Hydrolysis to this compound

The pinacol ester can be readily hydrolyzed to the corresponding boronic acid under acidic or basic conditions.

General Hydrolysis Protocol:

-

Dissolve the 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline in a suitable solvent system (e.g., a mixture of acetone and water).

-

Add an acid (e.g., HCl) or a base (e.g., NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

-

Neutralize the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are expected spectroscopic data based on the structure.

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | Aromatic protons of the quinoxaline ring system would appear in the downfield region (typically δ 7.5-9.0 ppm). The protons of the boronic acid group (-B(OH)2) may be broad and their chemical shift can be concentration and solvent dependent. |

| ¹³C NMR | Aromatic carbons would be observed in the typical range for heteroaromatic compounds (approximately δ 120-160 ppm). The carbon attached to the boron atom would likely be deshielded. |

| Mass Spec (MS) | The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of C8H7BN2O2 (173.97 g/mol ). |

| Infrared (IR) | Characteristic peaks for O-H stretching of the boronic acid group (broad, ~3200-3600 cm⁻¹), B-O stretching (~1300-1400 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations would be expected. |

Reactivity and Key Transformations: The Suzuki-Miyaura Coupling

The paramount application of this compound is its participation in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a new carbon-carbon bond between the boronic acid and an organic halide or triflate, offering a powerful method for constructing biaryl and heteroaryl-aryl structures.[3][4][5]

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-step catalytic cycle:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (R-X) to form a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product (R-R'), regenerating the Pd(0) catalyst.

Suzuki-Miyaura Coupling Catalytic Cycle:

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

Practical Considerations for Coupling with this compound

When using this compound in Suzuki-Miyaura couplings, several factors need to be considered to achieve optimal results:

-

Palladium Catalyst: A variety of palladium catalysts can be employed, often with phosphine ligands. The choice of catalyst and ligand can significantly impact reaction efficiency and substrate scope.

-

Base: The base is crucial for the transmetalation step. Common bases include carbonates (e.g., K2CO3, Cs2CO3), phosphates (e.g., K3PO4), and hydroxides (e.g., NaOH).

-

Solvent: A range of solvents can be used, often in combination with water. Common choices include dioxane, toluene, and dimethylformamide (DMF).

-

Reaction Temperature: The reaction temperature is typically elevated to facilitate the catalytic cycle.

Applications in Drug Discovery and Medicinal Chemistry

The quinoxaline moiety is a key pharmacophore in numerous approved drugs and clinical candidates.[6] this compound serves as a strategic starting material for the synthesis of a variety of these bioactive molecules, particularly in the area of kinase inhibition.

Case Study: Synthesis of c-Met Kinase Inhibitors

The c-Met proto-oncogene encodes a receptor tyrosine kinase that has been implicated in the development and progression of various cancers. Consequently, the development of c-Met inhibitors is an active area of cancer research. Several potent c-Met inhibitors feature a quinoxaline core.[7][8][9][10]

This compound can be utilized in a Suzuki-Miyaura coupling with a suitably functionalized aryl halide to construct the core structure of these inhibitors.

Hypothetical Synthetic Route to a c-Met Inhibitor Core:

Caption: A conceptual pathway for the synthesis of c-Met kinase inhibitors using this compound.

This synthetic strategy allows for the modular assembly of complex molecules, enabling the exploration of structure-activity relationships (SAR) by varying the coupling partners.

Conclusion and Future Outlook

This compound is a high-value synthetic intermediate with significant applications in organic synthesis and medicinal chemistry. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a reliable and efficient method for incorporating the biologically important quinoxaline scaffold into a diverse range of molecules. As the demand for novel therapeutics continues to grow, the utility of versatile building blocks like this compound in the design and synthesis of next-generation drugs is set to expand. Future research will likely focus on the development of even more efficient and sustainable methods for its synthesis and its application in the construction of increasingly complex and potent bioactive compounds.

References

-

Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. Sungkyunkwan University. Available at: [Link]

-

Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. PubMed. Available at: [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors. PubMed. Available at: [Link]

-

Design, synthesis and biological evaluation of c-Met kinase inhibitors bearing 2-oxo-1,2-dihydroquinoline scaffold. PubMed. Available at: [Link]

-

Discovery of a Novel Series of Quinoxalines as Inhibitors of c-Met Kinase. PubMed. Available at: [Link]

-

Three-Step Synthesis of 2-(Diiodomethyl)-4,4,5,5- tetramethyl-1,3,2-dioxaborolane from Dichloromethane. Organic Syntheses. Available at: [Link]

-

Suzuki reaction. Wikipedia. Available at: [Link]

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. Available at: [Link]

-

Organoborane coupling reactions (Suzuki coupling). PubMed Central. Available at: [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Available at: [Link]

-

Quinoxaline synthesis. Organic Chemistry Portal. Available at: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

-

GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. Tsi Journals. Available at: [Link]

-

Suzuki cross-coupling reaction. YouTube. Available at: [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000232). Human Metabolome Database. Available at: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. Available at: [Link]

-

Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase. ResearchGate. Available at: [Link]

-

A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. MDPI. Available at: [Link]

-

Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. PubMed Central. Available at: [Link]

-

HSQC-heteronuclear single quantum coherence.pdf. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. Available at: [Link]

-

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline. PubChem. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.skku.edu [pure.skku.edu]

- 8. Synthesis and biological evaluation of quinoxaline derivatives as specific c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of a novel series of quinoxalines as inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Storage of Quinoxalin-2-ylboronic Acid

This guide provides a comprehensive overview of the critical stability and storage considerations for quinoxalin-2-ylboronic acid, a vital building block in contemporary drug discovery and development. This document is intended for researchers, medicinal chemists, and process development scientists who handle, store, and utilize this and structurally related N-heterocyclic boronic acids. By understanding the inherent instability of this molecule and implementing the protocols outlined herein, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible experimental outcomes.

Introduction: The Double-Edged Sword of N-Heterocyclic Boronic Acids

This compound and its derivatives are increasingly sought-after intermediates in medicinal chemistry. The quinoxaline scaffold is a recognized pharmacophore present in numerous biologically active compounds, exhibiting a wide range of therapeutic activities, including anticancer and antimicrobial properties. The boronic acid moiety, a versatile functional group, allows for a variety of chemical transformations, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

However, the juxtaposition of the electron-deficient quinoxaline ring system and the electrophilic boronic acid group introduces inherent instability. This guide will delve into the primary degradation pathways that compromise the purity and reactivity of this compound and provide actionable strategies for its proper storage and handling.

Core Concepts in this compound Stability

The stability of this compound is primarily dictated by two key degradation pathways: protodeboronation and oxidation. The presence of the nitrogen atoms in the quinoxaline ring system significantly influences the electronic properties of the aryl-boron bond, making it particularly susceptible to these degradation routes.

Protodeboronation: The Predominant Degradation Pathway

Protodeboronation is the acid- or base-catalyzed cleavage of the carbon-boron bond, resulting in the formation of quinoxaline. This is often the most significant challenge in the handling and storage of N-heterocyclic boronic acids. The generally accepted mechanism involves the protonation of the aromatic ring, which facilitates the departure of the boronic acid group. For N-heterocyclic boronic acids like this compound, the nitrogen atoms can be protonated, which can further activate the ring towards protodeboronation.

It is well-documented that 2-pyridylboronic acids, close structural analogs of this compound, are notoriously unstable and readily undergo protodeboronation.[1][2][3] This inherent instability is a direct consequence of the electronic nature of the nitrogen-containing aromatic ring.

Oxidative Degradation: A Common Pitfall

Arylboronic acids are susceptible to oxidation, which converts the boronic acid to a phenol, in this case, 2-hydroxyquinoxaline. This process can be initiated by atmospheric oxygen, peroxides, or other oxidizing agents.[4] The mechanism is thought to proceed through the formation of a boronate ester with an oxidizing species, followed by rearrangement and hydrolysis. While often a slower process than protodeboronation for N-heterocyclic boronic acids, oxidative degradation can still significantly impact the purity of the material over time.

Recommended Storage and Handling Protocols

To mitigate the degradation of this compound, strict adherence to proper storage and handling procedures is paramount.

Long-Term Storage

For long-term storage, the following conditions are recommended to maximize the shelf-life of solid this compound:

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C or lower | Reduces the rate of both protodeboronation and oxidation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes contact with atmospheric oxygen and moisture, thereby slowing oxidative degradation and hydrolysis-mediated protodeboronation. |

| Light | Amber vial or stored in the dark | Protects against potential photolytic degradation pathways. |

| Container | Tightly sealed, non-reactive container | Prevents exposure to air and moisture. |

Short-Term Handling

When handling this compound for experimental use, the following practices should be observed:

-

Minimize Exposure: Only remove the required amount of material from long-term storage and allow it to warm to room temperature in a desiccator to prevent condensation of moisture on the cold solid.

-

Inert Atmosphere: Whenever possible, handle the solid material in a glovebox or under a stream of inert gas.

-

Aprotic Solvents: For preparing solutions, use anhydrous, aprotic solvents to minimize protodeboronation. If aqueous conditions are necessary for a reaction, the boronic acid should be added at the last possible moment.

Stability-Indicating Analytical Methodology

A robust analytical method is essential for assessing the purity of this compound and for monitoring its stability over time. A stability-indicating method is one that can separate the intact drug substance from its degradation products.

Recommended Analytical Technique: UPLC-UV/MS

Ultra-Performance Liquid Chromatography (UPLC) coupled with both UV and Mass Spectrometric (MS) detection is the recommended technique for the analysis of this compound and its potential degradants. UPLC offers high resolution and short analysis times, which is advantageous for labile compounds.[5]

Illustrative UPLC Method Parameters:

| Parameter | Condition |

| Column | C18 stationary phase (e.g., Acquity BEH C18, 1.7 µm, 2.1 x 50 mm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5-95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 30°C |

| UV Detection | 254 nm and 320 nm (or as determined by UV spectrum of the analyte) |

| MS Detection | Electrospray Ionization (ESI) in positive and negative mode |

Note: This is a starting point, and method optimization will be necessary for specific applications.

Designing a Forced Degradation Study

A forced degradation study is a systematic way to investigate the intrinsic stability of a molecule by subjecting it to stress conditions that are more severe than accelerated stability testing. This helps to identify potential degradation products and establish degradation pathways.

Workflow for a Forced Degradation Study

Caption: Workflow for a forced degradation study of this compound.

Detailed Experimental Protocol for Forced Degradation

Objective: To identify the potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC grade water, acetonitrile, methanol

-

Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂) (all analytical grade)

-

Formic acid (LC-MS grade)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., 1 mg/mL in methanol).

-

Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl. Keep the solution at 60°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours. Neutralize the aliquots with an equivalent amount of NaOH before UPLC analysis.

-

Alkaline Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH. Keep the solution at 60°C. Withdraw aliquots at the same time points as for acid hydrolysis. Neutralize the aliquots with an equivalent amount of HCl before UPLC analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw aliquots at the same time points.

-

Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 80°C. Withdraw aliquots at the same time points.

-

Thermal Degradation (Solid): Place a known amount of solid this compound in an oven at 80°C. At each time point, dissolve a portion of the solid in the initial solvent to the stock solution concentration for analysis.

-

Photolytic Degradation: Expose a solution of this compound in a quartz cuvette to a photostability chamber (ICH Q1B guidelines). Analyze at appropriate time points. A control sample should be kept in the dark at the same temperature.

-

-

Sample Analysis: Analyze all samples by the developed UPLC-UV/MS method.

-

Data Evaluation:

-

Calculate the percentage degradation of this compound at each time point.

-

Identify the retention times and mass-to-charge ratios (m/z) of the major degradation products.

-

Propose structures for the degradation products based on their mass spectra and knowledge of the degradation pathways.

-

Perform a mass balance calculation to account for the parent compound and all major degradation products.

-

Anticipated Degradation Products

Based on the known degradation pathways of arylboronic acids, the following degradation products are anticipated for this compound:

| Degradation Pathway | Anticipated Product | Chemical Structure |

| Protodeboronation | Quinoxaline | C₈H₆N₂ |

| Oxidation | 2-Hydroxyquinoxaline | C₈H₆N₂O |

The formation of these products should be monitored by UPLC-MS, and their identities can be confirmed by comparison with authentic reference standards if available.

Conclusion and Best Practices

This compound is an intrinsically labile molecule, with protodeboronation and oxidation being its primary degradation pathways. The presence of the quinoxaline ring system is expected to enhance its susceptibility to degradation compared to simple arylboronic acids. To ensure the quality and reliability of this important building block, the following best practices are strongly recommended:

-

Store Cold and Inert: Always store solid this compound at or below -20°C under an inert atmosphere.

-

Handle with Care: Minimize exposure to atmospheric moisture and oxygen during handling. Use anhydrous, aprotic solvents whenever possible.

-

Analyze Before Use: Always analyze the purity of the material by a validated stability-indicating method before use in a chemical reaction.

-

Consider Stable Analogs: For applications where stability is a major concern, consider the use of more stable boronic acid esters, such as the pinacol or MIDA esters, which can be deprotected in situ.[1][2][3]

By adhering to these guidelines, researchers can confidently utilize this compound in their synthetic endeavors, ultimately contributing to the successful development of new and innovative pharmaceuticals.

References

- Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

- A General Solution for the 2-Pyridyl Problem. PMC.

- A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling

- Degradation pathways of a peptide boronic acid deriv

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. A General Solution for the 2-Pyridyl Problem - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

Discovery of Quinoxalin-2-ylboronic acid

An In-depth Technical Guide to the Synthesis and Application of Quinoxalin-2-ylboronic Acid

Abstract

This compound is a pivotal heterocyclic building block in contemporary organic synthesis and medicinal chemistry. The quinoxaline scaffold is a recognized privileged structure, appearing in numerous pharmacologically active agents. The introduction of a boronic acid moiety at the 2-position transforms the quinoxaline core into a versatile coupling partner, primarily for palladium-catalyzed cross-coupling reactions. This guide provides a comprehensive technical overview of the predominant synthetic routes to this compound, details its characterization, and explores its cornerstone application in Suzuki-Miyaura cross-coupling, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Importance of this compound

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a structural motif of significant interest to the pharmaceutical industry.[1][2] Derivatives of quinoxaline have demonstrated a vast spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[3][4] Consequently, the development of robust synthetic methodologies to access functionalized quinoxaline derivatives is a primary objective in drug discovery programs.

The strategic value of this compound lies in the unique reactivity of the boronic acid group. Boronic acids and their esters are exceptionally useful intermediates in organic synthesis due to their stability, low toxicity, and, most importantly, their participation in the Suzuki-Miyaura cross-coupling reaction.[5][6][7] This Nobel Prize-winning reaction allows for the formation of carbon-carbon bonds between sp²-hybridized centers under mild and functional-group-tolerant conditions.[8] By functionalizing the quinoxaline core as a boronic acid, chemists unlock an efficient pathway to synthesize complex 2-aryl- or 2-vinyl-quinoxalines, which are otherwise challenging to prepare.

This guide serves as a technical resource for researchers, detailing the most reliable methods for the preparation of this key synthetic intermediate and its subsequent use in constructing advanced molecular architectures.

Synthetic Methodologies for this compound

The synthesis of this compound is typically achieved by introducing the C-B bond onto a pre-formed quinoxaline ring, usually starting from a 2-haloquinoxaline. The two most prevalent and effective strategies are lithiation-borylation and palladium-catalyzed Miyaura borylation.

Pathway I: Lithiation-Borylation of 2-Haloquinoxalines

This classic organometallic approach relies on the generation of a highly nucleophilic quinoxalin-2-yllithium species via a lithium-halogen exchange, which is then trapped by an electrophilic boron source, typically a trialkyl borate.[9][10]

Experimental Protocol: Synthesis via Lithiation-Borylation

-

Objective: To synthesize this compound from 2-chloroquinoxaline.

-

Materials:

-

2-Chloroquinoxaline

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi, 2.5 M in hexanes)

-

Triisopropyl borate [B(OiPr)₃]

-

Aqueous Hydrochloric Acid (2 M HCl)

-

Diethyl ether (Et₂O)

-

Brine (saturated aq. NaCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

-

Step-by-Step Procedure:

-

Reaction Setup: Add 2-chloroquinoxaline (1.0 eq) to a flame-dried, three-necked flask under an argon atmosphere. Dissolve it in anhydrous THF (approx. 0.2 M concentration).

-

Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 eq) dropwise over 15 minutes, ensuring the internal temperature remains below -70 °C. A dark-colored solution indicates the formation of the organolithium species. Stir for 1 hour at -78 °C.

-

Borylation: To the cold solution, add triisopropyl borate (1.2 eq) dropwise. The reaction is exothermic; maintain the temperature below -70 °C during the addition.

-

Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to ambient temperature and stir for at least 12 hours (overnight).

-

Hydrolysis (Workup): Cool the mixture to 0 °C and cautiously quench by adding 2 M HCl until the pH is ~1-2. Stir vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester to the boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with Et₂O (3 x volumes). Combine the organic layers.

-

Washing & Drying: Wash the combined organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude solid can be purified by trituration with a cold mixture of hexanes and Et₂O or by recrystallization to yield this compound as a solid.

-

-

Expertise & Causality: Why These Conditions?

-

Anhydrous Conditions & Inert Atmosphere: Organolithium reagents are extremely strong bases and nucleophiles. They react violently with water and are readily oxidized by air. Failure to exclude moisture and oxygen will quench the reagent and drastically reduce the yield.

-

Cryogenic Temperature (-78 °C): The quinoxalin-2-yllithium intermediate is thermally unstable. Maintaining a very low temperature is critical to prevent its decomposition and side reactions with the THF solvent.[11]

-

Acidic Hydrolysis: The borylation step initially forms a triisopropyl boronate ester. This ester must be hydrolyzed to the desired boronic acid, a process efficiently driven by acidic conditions.

-

Pathway II: Palladium-Catalyzed Miyaura Borylation

A more modern and often milder alternative is the palladium-catalyzed cross-coupling of a 2-haloquinoxaline with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[12][13] This method offers excellent functional group tolerance and avoids the use of cryogenic temperatures and highly reactive organolithiums.[14]

Experimental Protocol: Synthesis via Miyaura Borylation

-

Objective: To synthesize this compound pinacol ester from 2-chloroquinoxaline.

-

Materials:

-

2-Chloroquinoxaline

-

Bis(pinacolato)diboron (B₂pin₂)

-

Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

-

Potassium Acetate (KOAc)

-

Anhydrous 1,4-Dioxane

-

Ethyl Acetate (EtOAc)

-

Water

-

-

Step-by-Step Procedure:

-

Reaction Setup: To a Schlenk flask, add 2-chloroquinoxaline (1.0 eq), B₂pin₂ (1.1 eq), KOAc (3.0 eq), and Pd(dppf)Cl₂ (0.03 eq).

-

Inerting: Seal the flask, and evacuate and backfill with argon three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe.

-

Heating: Immerse the flask in an oil bath preheated to 80-90 °C and stir vigorously for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium residues, washing the pad with additional EtOAc.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then brine.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude this compound pinacol ester can be purified by silica gel column chromatography. The pinacol ester can often be used directly or hydrolyzed to the boronic acid if required.

-

-

Expertise & Causality: Why These Conditions?

-

Palladium Catalyst & Ligand: The Pd(dppf)Cl₂ complex is a robust precatalyst that, upon reduction in situ, forms the active Pd(0) species. The dppf ligand is crucial for stabilizing the palladium center and facilitating the key steps of the catalytic cycle.

-

Base (KOAc): A base is essential for the transmetalation step of the catalytic cycle. It is believed to activate the diboron reagent or facilitate the formation of a key palladium-acetate intermediate.[13]

-

Diboron Reagent (B₂pin₂): B₂pin₂ is a stable, easy-to-handle solid that serves as the boron source. The resulting pinacol ester is generally more stable and easier to purify than the free boronic acid.

-

Characterization and Data Presentation

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following data are typical for this compound.

Table 1: Typical Analytical Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Signals in the aromatic region (approx. 7.8-9.2 ppm) corresponding to the quinoxaline protons. A broad, exchangeable singlet for the two -OH protons of the boronic acid group. |

| ¹³C NMR | Aromatic carbon signals, including a characteristically downfield signal for the carbon atom directly bonded to the boron (C-B bond). |

| Mass Spec (HRMS) | A molecular ion peak ([M+H]⁺ or other adducts) corresponding to the exact calculated mass, confirming the elemental composition. |

| Melting Point | A sharp and defined melting point range, indicative of high purity. |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound is as a coupling partner in the Suzuki-Miyaura reaction to form C(sp²)-C(sp²) bonds.[15] This reaction enables the modular synthesis of diverse libraries of 2-substituted quinoxalines for biological screening.

Experimental Workflow

The following diagram illustrates a typical workflow for coupling this compound with an aryl halide.

Caption: Generalized experimental workflow for a Suzuki-Miyaura coupling reaction.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a palladium(0)/palladium(II) couple.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound stands out as a high-value, versatile intermediate for the synthesis of complex molecules. Its preparation is well-documented and achievable through robust methods like lithiation-borylation or the milder palladium-catalyzed Miyaura borylation, allowing researchers to select a pathway that best suits their substrate and laboratory capabilities. The true power of this reagent is realized in its application in Suzuki-Miyaura cross-coupling, which provides a direct and modular route to novel quinoxaline derivatives with significant potential in drug discovery and materials science. The protocols and insights provided in this guide offer a solid technical foundation for the effective synthesis and utilization of this important chemical tool.

References

-

synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024, October 21). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Lu, Q., et al. (2020). Regioselective Synthesis of Quinoxalin-2-one Derivatives Regulated by Acid and Base. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Divergent synthesis of quinoxalin-2(1H)-one derivatives through photoinduced C–H functionalization without a photocatalyst. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI. Retrieved January 20, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

-

Abreu, H., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. PubMed. Retrieved January 20, 2026, from [Link]

-

Palladium‐Catalyzed Cross‐Coupling of 2‐Chloroquinoxaline N‐Oxides with Arylboronic Acids. (2004, August 6). ResearchGate. Retrieved January 20, 2026, from [Link]

- Process for the preparation of 2-cyanophenylboronic acid and esters thereof. (n.d.). Google Patents.

-

Standard Lithiation–Borylation A user's guide. (2017, February 28). University of Bristol. Retrieved January 20, 2026, from [Link]

-

ChemInform Abstract: Palladium-Catalyzed Cross-Coupling of 2-Chloroquinoxaline N-Oxides with Arylboronic Acids. (2010, May 18). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Shafi, S., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PubMed Central. Retrieved January 20, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 20, 2026, from [Link]

-

Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2022, February 5). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Retrieved January 20, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

-

Selection of boron reagents for Suzuki–Miyaura coupling. (2013, October 3). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry. (n.d.). Beilstein Journal of Organic Chemistry. Retrieved January 20, 2026, from [Link]

-

ChemInform Abstract: Quinoxaline, Its Derivatives and Applications: A State of the Art Review. (2014, July). ResearchGate. Retrieved January 20, 2026, from [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2023, March 29). YouTube. Retrieved January 20, 2026, from [Link]

-

Lithiation-Borylation Methodology and Its Application in Synthesis. (2018, June 23). SlideShare. Retrieved January 20, 2026, from [Link]

-

Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). (2021, January 30). YouTube. Retrieved January 20, 2026, from [Link]

-

Miyaura Borylation Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 20, 2026, from [Link]

- Preparation method of 2-butynoic acid. (n.d.). Google Patents.

-

Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. (n.d.). Royal Society of Chemistry. Retrieved January 20, 2026, from [Link]

-

Jiang, X., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. PubMed. Retrieved January 20, 2026, from [Link]

-

Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. (2012, September 4). National Institutes of Health. Retrieved January 20, 2026, from [Link]

-

Miri, S., & Moosavi, P. (2013). Qinoxaline II. a practical efficient and rapid synthesis of new quinoxalines catalyzed by citric acid as a trifunctional bronsted acid at room temperature under green condition. ResearchGate. Retrieved January 20, 2026, from [Link]

-

Studies on the Lithiation, Borylation, and 1,2‐Metalate Rearrangement of O‐Cycloalkyl 2,4,6‐Triisopropylbenzoates. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. scispace.com [scispace.com]

- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]

- 11. Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. BJOC - Palladium-catalyzed solid-state borylation of aryl halides using mechanochemistry [beilstein-journals.org]

- 13. Miyaura Borylation Reaction [organic-chemistry.org]

- 14. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]

- 15. m.youtube.com [m.youtube.com]

The Multifaceted Biological Activities of Quoxaline Derivatives: An In-depth Technical Guide for Drug Discovery

Foreword

The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of benzene and pyrazine rings, stands as a cornerstone in modern medicinal chemistry. Its synthetic tractability and the remarkable diversity of biological activities exhibited by its derivatives have cemented its importance in the relentless pursuit of novel therapeutic agents. This technical guide is crafted for researchers, scientists, and drug development professionals, offering a comprehensive exploration of the biological activities of quinoxaline derivatives. Moving beyond a mere catalog of findings, this document delves into the causal relationships behind experimental designs, provides validated protocols, and visually maps the intricate molecular pathways and workflows that underpin the pharmacological potential of this fascinating class of compounds.

Anticancer Activity: Targeting the Engines of Malignancy

Quinoxaline derivatives have emerged as a significant class of anticancer agents, demonstrating potent efficacy against a broad spectrum of human cancers.[1][2][3] Their mechanisms of action are multifaceted, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.[4][5]

Mechanisms of Anticancer Action

A primary mode of anticancer activity for many quinoxaline derivatives is the inhibition of protein kinases, which are pivotal regulators of cellular signaling.[4] By acting as competitive inhibitors of ATP at the kinase active site, these compounds can effectively shut down aberrant signaling cascades that drive tumor growth.[4]

Another key mechanism is the induction of apoptosis, or programmed cell death.[4][5] Quinoxaline derivatives have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways, leading to the activation of caspases and the systematic dismantling of the cancer cell.[6] Some derivatives also function as topoisomerase II inhibitors, interfering with DNA replication and repair processes, ultimately leading to cell cycle arrest and apoptosis.

The following diagram illustrates a simplified model of apoptosis induction in a cancer cell by a hypothetical quinoxaline derivative.

Caption: Apoptosis induction by a quinoxaline derivative.

Quantitative Assessment of Anticancer Activity

The MTT assay is a widely used colorimetric method to assess the cytotoxic potential of compounds against cancer cell lines.[7] The table below summarizes the in vitro anticancer activity (IC50 values in µM) of selected quinoxaline derivatives against various human cancer cell lines.

| Compound | R-groups/Substituents | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | Reference |

| VIIIc | Varies | 2.5 | - | - | - | [4] |

| XVa | Varies | 4.4 | - | - | - | [4] |

| VIId | Varies | 7.8 | - | - | - | [4] |

| VIIIa | Varies | - | 9.8 | - | - | [4] |

| 4m | Bromo-substituted | - | - | - | 9.32 | [6] |

| 4b | Bromo-substituted | - | - | - | 11.98 | [6] |

| 17 | Sulfono-hydrazide | 48 | - | - | 46.6 | [8] |

| 18 | Benzo-hydrazide | - | - | 22.11 | - | [8] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a step-by-step method for determining the cytotoxic effects of quinoxaline derivatives on cancer cells.[7]

Materials:

-

Cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Quinoxaline derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Harvest and count cancer cells, then seed them in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in culture medium. The final DMSO concentration should not exceed 0.5% (v/v). Remove the existing medium and add 100 µL of the medium containing the compounds at various concentrations. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48-72 hours.

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting cell viability against compound concentration.

Antimicrobial Activity: Combating Pathogenic Microbes

Quinoxaline derivatives have demonstrated significant activity against a range of pathogenic bacteria and fungi, making them promising candidates for the development of new antimicrobial agents.[1][9][10]

Mechanism of Antimicrobial Action

The antimicrobial mechanism of quinoxaline derivatives is often attributed to their ability to interfere with microbial DNA synthesis and function. Some derivatives are known to intercalate into the DNA, disrupting replication and transcription processes. Additionally, certain quinoxaline compounds can inhibit key microbial enzymes, leading to the disruption of essential metabolic pathways.

Quantitative Assessment of Antimicrobial Activity

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12] The following table presents the MIC values (in µg/mL) of representative quinoxaline derivatives against various bacterial and fungal strains.

| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus flavus | Reference |

| Quinoxaline Derivative | 1-4 | - | - | - | [11] |

| 2d | - | 8 | - | - | [9] |

| 3c | - | 8 | - | - | [9] |

| 4 | 16 | - | - | - | [9] |

| 6a | 16 | - | - | - | [9] |

| 10 | - | - | 16 | 16 | [9] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the procedure for determining the MIC of quinoxaline derivatives against bacterial strains.[11][12]

Materials:

-

Bacterial strains

-

Mueller-Hinton Broth (MHB)

-

Quinoxaline derivatives dissolved in DMSO

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Inoculum Preparation: Culture the bacterial strain overnight in MHB. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Compound Dilution: Prepare a two-fold serial dilution of the quinoxaline derivative in MHB in a 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-